molecular formula C6H13ClN2O2 B3260334 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 329794-42-5

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B3260334
CAS No.: 329794-42-5
M. Wt: 180.63 g/mol
InChI Key: GRVAJAOGGNJAQM-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS 329794-42-5) is a piperazine-derived chemical building block of interest in medicinal chemistry research. With a molecular formula of C6H13ClN2O2 and a molecular weight of 180.63 g/mol, this compound serves as a versatile synthon for the synthesis of more complex molecules . The piperazine ring is a privileged scaffold in drug discovery, known for contributing to pharmacological activity and optimizing pharmacokinetic properties. Piperazine-containing compounds have demonstrated a range of biological activities. For instance, some are established as anthelmintic agents that act by agonizing GABA receptors in parasites, leading to flaccid paralysis and expulsion . Furthermore, recent research explores the incorporation of piperazine fragments into multifunctional ligands for neuroscientific applications, such as novel therapies for Parkinson's disease that combine dopamine receptor agonism with iron chelation to potentially mitigate oxidative stress . As a hydrochloride salt, this compound offers enhanced stability and solubility for various experimental procedures. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can utilize this chemical in developing targeted libraries for high-throughput screening or as a key intermediate in constructing potential pharmacologically active molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-piperazin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c9-5-6(10)8-3-1-7-2-4-8;/h7,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVAJAOGGNJAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction mixture is stirred for approximately 2 hours at 30-35°C. After the reaction is complete, the mixture is heated to evaporate most of the water, cooled, and filtered to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in a controlled environment to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride
  • CAS No.: 329794-42-5
  • Molecular Formula : C₆H₁₃ClN₂O₂
  • Molecular Weight : 180.63 g/mol
  • Key Features: A piperazine derivative with a hydroxyl group at the β-position of the ethanone backbone. The hydrochloride salt enhances solubility in polar solvents .

Applications: Piperazine derivatives are widely explored in medicinal chemistry for their versatility as pharmacophores.

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties References
2-Hydroxy-1-(piperazin-1-yl)ethan-1-one HCl (329794-42-5) C₆H₁₃ClN₂O₂ 180.63 -OH at β-position High polarity due to hydroxyl group
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethanone HCl (1803590-23-9) C₁₂H₁₄Cl₃N₂O₂ 325.6 2,4-Dichlorophenoxy group Increased lipophilicity; 95% purity
2-Cyclopropyl-1-(piperazin-1-yl)ethan-1-one HCl C₉H₁₅ClN₂O 218.69 Cyclopropyl at β-position Enhanced metabolic stability
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (N/A) C₁₆H₁₅ClN₄O 314.77 Pyrimidinyl-phenyl group Aromatic interactions; potential kinase inhibition
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one HCl (1334148-91-2) C₁₄H₂₁ClN₂O₂ 292.79 3-Methylphenoxy; propanone backbone Longer chain may alter target binding

Key Observations :

  • Polarity: The hydroxyl group in the target compound increases hydrophilicity compared to analogs with lipophilic substituents (e.g., dichlorophenoxy or cyclopropyl groups) .
  • Molecular Weight : The target compound has the lowest molecular weight (180.63 g/mol), which may favor better bioavailability compared to bulkier analogs (e.g., 319.2 g/mol in ) .
  • Synthetic Complexity : Analogs with aromatic or heterocyclic substituents (e.g., pyrimidinyl in ) require multi-step synthesis, whereas the target compound’s simpler structure may streamline production .

Biological Activity

2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C6H12N2O2 Molecular Formula \text{C}_6\text{H}_{12}\text{N}_2\text{O}_2\quad \text{ Molecular Formula }

It is a derivative of piperazine, which is known for its diverse pharmacological properties including antimicrobial, antipsychotic, and anti-inflammatory activities .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Singh et al. highlighted that various piperazine derivatives, including this compound, showed moderate to significant antibacterial and antifungal activities in vitro .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial15.625 - 62.5 μM
Other Piperazine DerivativesVarious31.108 - 124.432 μM

Antidepressant and Anxiolytic Effects

Piperazine derivatives have been extensively studied for their antidepressant and anxiolytic effects. The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating anxiety and depression .

Case Study:
In a clinical trial involving patients with generalized anxiety disorder, participants receiving treatment with piperazine derivatives experienced a significant reduction in anxiety scores compared to the control group .

Anticancer Activity

Recent studies have also explored the anticancer potential of piperazine derivatives. In vitro tests revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)<20
A549 (Lung Cancer)<25

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound inhibits lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis .
  • Receptor Modulation : It acts as a modulator of chemokine receptors, influencing leukocyte trafficking and inflammatory responses .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use a fume hood to avoid inhalation of dust/aerosols .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
  • Store in a tightly sealed container in a dry, cool environment to prevent degradation .
  • Dispose of waste via approved chemical waste protocols, avoiding environmental release .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the hydroxy and piperazine moieties via 1^1H NMR (e.g., δ 3.5–4.0 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : Compare the observed molecular ion ([M+H+^+]+^+) with the theoretical molecular weight (e.g., 239.8 g/mol for related analogs) .

Q. What solvents and reaction conditions are optimal for dissolving this compound in biological assays?

  • Methodological Answer :

  • Use polar aprotic solvents like dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM).
  • For aqueous buffers (e.g., PBS), ensure a final DMSO concentration ≤0.1% to avoid cellular toxicity .
  • Pre-filter solutions through a 0.22 µm membrane to remove particulates before in vitro use .

Advanced Research Questions

Q. How should researchers design in vitro experiments to evaluate the inhibitory activity of this compound against Fatty Acid Synthase (FASN)?

  • Methodological Answer :

  • Cell Lines : Use FASN-overexpressing cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, with cerulenin (a known FASN inhibitor) as a positive control .
  • Endpoint Assays : Measure lipid accumulation via Oil Red O staining or 14^{14}C-acetate incorporation .
  • Data Normalization : Express results as % inhibition relative to untreated controls, with triplicate replicates .

Q. What strategies can resolve discrepancies in reported FASN inhibition efficacy across studies?

  • Methodological Answer :

  • Assay Variability : Standardize assay conditions (e.g., pH, temperature, substrate concentration) to minimize inter-lab variability .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR if batch-to-batch variability is suspected .
  • Off-Target Effects : Perform kinase profiling or proteome-wide screens to rule out non-specific interactions .

Q. How can the synthetic route for this compound be optimized for scalability in preclinical studies?

  • Methodological Answer :

  • Reaction Optimization : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., ethanol/water mixtures) .
  • Catalysis : Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., from 60% to 85%) .
  • Purification : Employ recrystallization in ethyl acetate/hexane mixtures to enhance purity (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
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2-Hydroxy-1-(piperazin-1-yl)ethan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.